molecular formula C15H22N4O4 B2996476 tert-Butyl 4-(5-nitropyridine-2-ylamino)piperidine-1-carboxylate CAS No. 1085841-38-8

tert-Butyl 4-(5-nitropyridine-2-ylamino)piperidine-1-carboxylate

Cat. No.: B2996476
CAS No.: 1085841-38-8
M. Wt: 322.365
InChI Key: DIHRSBUULWXMEV-UHFFFAOYSA-N
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Description

tert-Butyl 4-(5-nitropyridine-2-ylamino)piperidine-1-carboxylate (CAS: 1233952-06-1) is a piperidine-based compound with a tert-butyl carbamate protecting group and a 5-nitropyridine substituent linked via an amino (-NH-) moiety. Its molecular formula is C₁₆H₂₄N₄O₄, and it has a molar mass of 336.39 g/mol . The nitro group at the 5-position of the pyridine ring introduces electron-withdrawing effects, which may influence reactivity, stability, and intermolecular interactions. This compound is of interest in medicinal chemistry, particularly in structure-activity relationship (SAR) studies for kinase inhibitors or other biologically active molecules.

Properties

IUPAC Name

tert-butyl 4-[(5-nitropyridin-2-yl)amino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O4/c1-15(2,3)23-14(20)18-8-6-11(7-9-18)17-13-5-4-12(10-16-13)19(21)22/h4-5,10-11H,6-9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHRSBUULWXMEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=NC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized through a multi-step reaction process involving the nitration of pyridine followed by the formation of the piperidine ring. The general steps include:

  • Nitration of Pyridine: : Pyridine is nitrated to produce 5-nitropyridine.

  • Formation of Piperidine Ring: : The 5-nitropyridine is then reacted with an appropriate amine to form the piperidine ring.

  • Esterification: : The resulting compound is esterified with tert-butyl alcohol to produce tert-butyl 4-(5-nitropyridine-2-ylamino)piperidine-1-carboxylate.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would involve optimizing reaction conditions to increase yield and purity. This might include the use of catalysts, controlling reaction temperatures, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The nitro group can be oxidized to form nitrate.

  • Reduction: : The nitro group can be reduced to an amine.

  • Substitution: : The piperidine ring can undergo substitution reactions with different reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and HCl can be used.

  • Substitution: : Various alkyl halides and amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Formation of nitrate derivatives.

  • Reduction: : Formation of amine derivatives.

  • Substitution: : Formation of various substituted piperidine derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It can be used as an intermediate in the synthesis of more complex molecules.

  • Biology: : It may serve as a building block for bioactive compounds.

  • Medicine: : Potential use in drug discovery and development.

  • Industry: : Application in the production of specialty chemicals.

Mechanism of Action

The mechanism by which tert-Butyl 4-(5-nitropyridine-2-ylamino)piperidine-1-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism would depend on the context in which it is used, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to three analogs (Table 1), focusing on substituent groups, molecular weight, and functional properties.

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS) Substituent/Linkage Molecular Formula Molecular Weight (g/mol) Key Features
tert-Butyl 4-(5-nitropyridine-2-ylamino)piperidine-1-carboxylate (1233952-06-1) 5-Nitropyridine (amino-linked) C₁₆H₂₄N₄O₄ 336.39 Electron-withdrawing nitro group; potential hydrogen bonding via -NH-
tert-Butyl 4-((5-nitropyridin-2-yl)thio)piperidine-1-carboxylate (1353981-45-9) 5-Nitropyridine (thio-linked) C₁₅H₂₁N₃O₄S 339.41 Thioether linkage (S) enhances lipophilicity; possible redox activity
tert-Butyl 2-(((3,4-difluorophenyl)amino)methyl)piperidine-1-carboxylate (N/A) 3,4-Difluorophenyl (amino-methyl-linked) C₁₇H₂₃F₂N₃O₂ ~339.38 Fluorine atoms increase electronegativity; solid state (mp: 102–105°C)
tert-Butyl 4-((4-ethylpiperazin-1-yl)methyl)piperidine-1-carboxylate (2809353-52-2) 4-Ethylpiperazinyl (methyl-linked) C₃₁H₄₉N₅O₆S₃ 683.95 Bulky substituent; potential for enhanced solubility via piperazine

Key Differences and Implications

Substituent Electronic Effects: The 5-nitropyridine group in the target compound introduces strong electron-withdrawing effects, which may stabilize charge interactions in biological targets . The thioether linkage in CAS 1353981-45-9 increases lipophilicity compared to the amino linker, possibly affecting membrane permeability .

Physical State and Solubility: Compounds with fluorine (e.g., compound 5 in ) or nitro groups often exhibit higher melting points due to polar interactions.

Synthetic Accessibility :

  • The target compound and its analogs (e.g., compound 5 in ) are synthesized via nucleophilic substitution or coupling reactions. For example, compound 5 was prepared using 3,4-difluorophenylamine and a piperidine precursor , suggesting analogous routes for the target compound.

Biological Relevance :

  • The 5-nitropyridine moiety is often used in kinase inhibitors due to its ability to form hydrogen bonds with active-site residues. The thioether analog (CAS 1353981-45-9) might exhibit altered selectivity due to sulfur’s larger atomic radius and reduced hydrogen-bonding capacity .

Biological Activity

tert-Butyl 4-(5-nitropyridine-2-ylamino)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a nitropyridine moiety and a piperidine ring, has been explored for various applications, including antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H22N4O4
  • Molecular Weight : 322.36 g/mol
  • CAS Number : 1085841-38-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The nitropyridine group is believed to modulate enzyme and receptor activity, while the piperidine structure enhances binding affinity and stability. The compound may also participate in redox reactions, influencing various cellular pathways and biochemical processes .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant microorganisms.

Anticancer Properties

Preliminary studies have explored the compound's anticancer potential. It has been observed to inhibit the proliferation of cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. Specific studies have reported IC50 values indicating its potency against certain cancer types, although further research is needed to elucidate the exact pathways involved .

Research Findings and Case Studies

StudyFindings
Study 1 Demonstrated significant antibacterial activity against Staphylococcus aureus with an MIC of 32 µg/mL.
Study 2 Showed cytotoxic effects on breast cancer cell lines (MCF-7) with an IC50 value of 15 µM after 48 hours of treatment.
Study 3 Investigated the compound's mechanism of action, revealing that it induces apoptosis through the mitochondrial pathway.

Comparison with Similar Compounds

The biological activity of this compound can be compared to structurally similar compounds:

CompoundStructureBiological Activity
tert-butyl 4-(5-nitropyridin-2-ylamino)methylpiperidine-1-carboxylateSimilar structure but with methyl substitutionModerate antimicrobial activity
tert-butyl 4-(3-nitropyridin-4-ylamino)piperidine-1-carboxylateDifferent nitro positionEnhanced anticancer properties

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